molecular formula C9H12N2O2 B2715277 1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine CAS No. 1392879-11-6

1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine

Cat. No.: B2715277
CAS No.: 1392879-11-6
M. Wt: 180.207
InChI Key: CYICPOSIPFQSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine is an organic compound featuring a benzodioxole ring attached to a methylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine typically involves the reaction of 1,3-benzodioxole with methylhydrazine under controlled conditions. The process may include steps such as:

    Nucleophilic substitution: The benzodioxole ring undergoes nucleophilic substitution with methylhydrazine.

    Catalysis: Catalysts such as palladium or other transition metals may be used to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, general practices in the chemical industry involve scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzodioxole ring can participate in substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Various halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a range of substituted benzodioxole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine involves its interaction with specific molecular targets. For instance, in anticancer research, it may target cellular pathways involved in cell cycle regulation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine is unique due to its specific combination of the benzodioxole ring and methylhydrazine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-2-methylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-10-11-5-7-2-3-8-9(4-7)13-6-12-8/h2-4,10-11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYICPOSIPFQSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.